Fmoc-N-methyl-DL-valine

Description

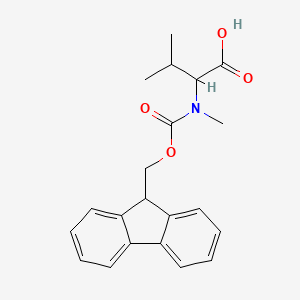

Fmoc-N-methyl-DL-valine is a chemically modified amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amino group, while the N-methylation introduces steric and conformational modifications. The "DL" designation indicates a racemic mixture of D- and L-enantiomers, which distinguishes it from enantiomerically pure forms. Its molecular formula is C21H23NO4, with a molecular weight of 353.41 g/mol . This compound is particularly valuable in synthesizing peptides with enhanced metabolic stability and altered physicochemical properties due to N-methylation .

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXXPZNQXXRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of Valine

N-methylation is achieved through alkylation using methyl iodide under basic conditions. For example, Izumiya’s method involves reacting valine with methyl iodide in the presence of silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) to yield N-methylvaline. This reaction proceeds via an SN2 mechanism, where the amino group acts as a nucleophile. Careful control of temperature (0–80°C) and stoichiometry is critical to prevent over-alkylation or epimerization.

Fmoc Protection

The N-methylvaline is subsequently protected with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. This step is performed in a biphasic system of water and dichloromethane, with sodium bicarbonate (NaHCO₃) as the base. The reaction generates Fmoc-N-methylvaline, which is extracted into the organic phase and concentrated.

Crystallization and Purification

Crude this compound is dissolved in an ethanol-water system (ratios ranging from 1:1 to 4:1) at 60–80°C and cooled to 12–16°C to induce crystallization. This method achieves yields of 86–90% with purities exceeding 99% (HPLC analysis). The ethanol-water system enables efficient solvent recovery via distillation, aligning with green chemistry principles.

Solid-Phase Synthesis on 2-CTC Resin

Recent advances in solid-phase peptide synthesis (SPPS) have enabled the direct preparation of Fmoc-N-methyl amino acids. Yang and Chiu’s protocol, adapted for valine, involves loading Fmoc-valine onto 2-chlorotrityl chloride (2-CTC) resin, followed by N-methylation.

Resin Loading and Methylation

Fmoc-valine is attached to 2-CTC resin via its carboxyl group, leaving the amino group free for methylation. The resin-bound valine is treated with methyl iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at room temperature for 24 hours. This step achieves near-quantitative N-methylation without racemization.

Cleavage and Isolation

The N-methylated product is cleaved from the resin using a mild trifluoroacetic acid (TFA) solution (0.5% v/v in dichloromethane), yielding Fmoc-N-methylvaline with 86–100% efficiency. Solid-phase methods eliminate the need for repetitive purification steps, making them ideal for high-throughput applications.

Mitsunobu-Based N-Methylation

The Mitsunobu reaction offers an alternative route for introducing the N-methyl group. Wisniewski and Kolodziejczyk demonstrated this using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the reaction between valine and methanol.

Reaction Mechanism

In this approach, valine’s amino group is first protected with a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The Pmc-protected valine undergoes Mitsunobu conditions with methanol, resulting in N-methylation. Subsequent Pmc deprotection with hydrobromic acid (HBr) in acetic acid yields N-methylvaline.

Advantages and Limitations

Mitsunobu conditions provide excellent stereochemical control but require expensive reagents and generate stoichiometric amounts of triphenylphosphine oxide. Yields for this method range from 54% to 63%, making it less efficient than alkylation or solid-phase approaches.

Comparative Analysis of Preparation Methods

Critical Factors in Process Optimization

Solvent Selection

Ethanol-water systems outperform petroleum ether or dichloromethane in crystallization efficiency, reducing environmental impact. For solid-phase synthesis, DMF is preferred due to its compatibility with 2-CTC resin.

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Fmoc group is typically removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Substitution Reactions: The amino group of Fmoc-N-methyl-DL-valine can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is the most common reagent for Fmoc deprotection.

Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions under basic conditions.

Major Products:

Deprotection: The major product of Fmoc deprotection is the free amine of N-methyl-DL-valine.

Substitution: Depending on the electrophile used, various substituted derivatives of N-methyl-DL-valine can be formed.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-N-methyl-DL-valine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology and Medicine:

Enzyme Substrates: It is used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.

Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Mechanism of Action

The primary mechanism of action of Fmoc-N-methyl-DL-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Fmoc-N-methyl-DL-valine and related compounds:

Key Observations :

- N-Methylation : The addition of a methyl group to the nitrogen (e.g., this compound vs. N-Fmoc-L-valine) increases molecular weight by ~14 g/mol and reduces hydrogen-bonding capacity, impacting peptide secondary structures .

- Stereochemistry : The racemic DL-form of Fmoc-N-methyl-valine contrasts with enantiomerically pure L-forms (e.g., Fmoc-N-methyl-L-valine), which are preferred in biological systems but synthetically more challenging .

- Deuteration : Fmoc-Val-OH-d8 incorporates deuterium isotopes, making it useful for nuclear magnetic resonance (NMR) studies without altering steric properties .

- Backbone Variation : Substituting valine with alanine (e.g., Fmoc-N-methyl-DL-alanine) reduces side-chain bulk, altering peptide hydrophobicity and folding .

Functional and Application Differences

This compound

- Applications : Used to introduce methyl groups into peptide backbones, enhancing resistance to enzymatic degradation and improving membrane permeability .

- Storage : Requires refrigeration (0–6°C) due to Fmoc group sensitivity to light and heat .

N-Fmoc-L-valine

- Applications: Standard building block for non-methylated peptides. Higher conformational flexibility compared to methylated analogs .

- Cost: Priced at ¥10,500 for 25g, making it more economical than specialized derivatives .

Fmoc-Val-OH-d8

- Applications : Employed in bio-NMR for tracking peptide dynamics and interactions in deuterated solvents .

- Technical Data : Specific rotation [α]20/D = -17° (in DMF), indicating chiral purity despite deuteration .

TMS DL-valine

Biological Activity

Fmoc-N-methyl-DL-valine is a derivative of the amino acid valine, notable for its role in peptide synthesis. The compound features a fluoromethoxycarbonyl (Fmoc) group and a methyl group attached to the nitrogen atom, which significantly influences its biological activity and applications in research and industry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and implications in various fields.

Chemical Structure and Properties

This compound possesses unique structural characteristics that impact its functionality:

- Fmoc Group : Protects the amino group during synthesis, allowing selective reactions.

- Methyl Group : Enhances hydrophobicity, potentially affecting peptide stability and interactions.

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-N-methyl-L-valine | Methylated L-form of valine | Used primarily in SPPS; stereochemistry affects activity. |

| N-Methyl-DL-valine | Non-Fmoc protected version | More soluble but less stable during synthesis. |

| DL-Valine | Non-methylated form | Naturally occurring; lacks protective Fmoc group. |

| N-Methyl-L-valine | Methylated L-form without Fmoc protection | Similar applications but less versatile than Fmoc derivatives. |

Synthesis Methods

The synthesis of this compound can be accomplished through several methodologies, primarily focusing on solid-phase peptide synthesis (SPPS). The Fmoc group is typically removed using bases like piperidine in solvents such as N,N-dimethylformamide (DMF) .

Common Reactions

- Deprotection : The removal of the Fmoc group is crucial for peptide bond formation.

- Substitution Reactions : The amino group can react with various electrophiles to form new compounds.

Biological Activity

This compound is primarily recognized for its role as an amino acid building block in peptide synthesis. Its incorporation into peptides can significantly affect their conformation, stability, and biological interactions.

- Peptide Synthesis : The Fmoc group protects the amino functionality during chemical reactions, preventing side reactions and ensuring high purity in synthesized peptides.

- Cell Permeability : Due to its hydrophobic characteristics, this compound may enhance cell permeability compared to unmodified valines, making it valuable for drug delivery systems .

- Protein Folding and Stability : Its unique structure can influence protein folding and stability when integrated into peptide sequences .

Research Findings

Recent studies have highlighted the significance of this compound in various applications:

- Peptide-Based Drug Development : It serves as a key component in synthesizing therapeutic peptides that target specific biological pathways .

- Enzyme Kinetics Studies : Utilized as a substrate in enzyme assays to investigate enzyme mechanisms .

Case Studies

- Cell Penetrating Peptides (CPPs) : Research demonstrated that peptides modified with this compound exhibited enhanced intracellular delivery capabilities, which could be pivotal for therapeutic applications .

- Peptide Array Screening : In studies involving peptide arrays, modifications with this compound improved binding affinities to target proteins, showcasing its utility in drug design .

Q & A

What methods are recommended for purifying Fmoc-N-methyl-DL-valine during solid-phase peptide synthesis (SPPS)?

Level: Basic

Methodological Answer:

Purification typically involves reversed-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to separate impurities. Precipitation methods, such as cold diethyl ether or tert-butyl methyl ether (TBME), can isolate the compound from reaction mixtures. Solubility data (e.g., DMSO at 250 mg/mL) should guide solvent selection for preparative HPLC . For small-scale reactions, thin-layer chromatography (TLC) with ninhydrin staining can monitor deprotection and coupling efficiency.

How can coupling efficiency be optimized when incorporating this compound into peptide sequences with sterically hindered residues?

Level: Advanced

Methodological Answer:

Coupling efficiency is enhanced by:

- Activation agents: Use HATU or DIC with Oxyma Pure to reduce racemization.

- Solvent optimization: High-dielectric solvents like DMF or DCM improve accessibility to bulky residues.

- Extended coupling times (1–2 hours) and double coupling protocols to ensure complete reaction.

- Microwave-assisted synthesis for challenging sequences, maintaining temperatures below 50°C to prevent side reactions .

What analytical techniques are critical for characterizing the identity and purity of this compound?

Level: Basic

Methodological Answer:

- HPLC: Assess purity (>98.5% by analytical HPLC) using C18 columns and UV detection at 265 nm (Fmoc absorption) .

- TLC: Monitor reactions using silica plates and ninhydrin/Cbz staining for free amines.

- Mass spectrometry (MS): Confirm molecular weight (CHNO, MW 339.4) via ESI-MS or MALDI-TOF.

- NMR: H and C NMR verify structural integrity, particularly the N-methyl and Fmoc groups .

How can racemization of this compound be minimized during SPPS?

Level: Advanced

Methodological Answer:

Racemization is mitigated by:

- Low-temperature synthesis: Perform couplings at 0–4°C in DMF.

- Coupling agents: HATU or DIC with Oxyma Pure reduce base-induced epimerization.

- Additives: HOBt (1-hydroxybenzotriazole) suppresses racemization during activation.

- Short deprotection times: Limit piperidine exposure (20% v/v, 2 × 5 min) to avoid prolonged base treatment .

What are the best practices for handling and storing this compound?

Level: Basic

Methodological Answer:

- Storage: Store desiccated at +4°C in amber vials to prevent moisture absorption and photodegradation.

- Solubility: Pre-dissolve in DMSO (up to 250 mg/mL) or DMF for SPPS compatibility.

- Stability monitoring: Regularly check purity via HPLC if stored >6 months .

How can diketopiperazine (DKP) formation be prevented when synthesizing peptides containing this compound?

Level: Advanced

Methodological Answer:

DKP formation is reduced by:

- Side-chain protection: Use tert-butyl or trityl groups to sterically hinder cyclization.

- Pseudoproline dipeptides: Incorporate oxazolidine derivatives at adjacent residues.

- Low-concentration resins: Reduce intermolecular interactions during chain elongation.

- Temporal control: Limit extended deprotection times and avoid acidic conditions post-synthesis .

What solvents are optimal for dissolving this compound in SPPS?

Level: Basic

Methodological Answer:

- Primary solvent: DMF (0.1–0.3 M) ensures compatibility with resin swelling.

- Co-solvents: For poor solubility, add DCM (up to 30% v/v) or NMP.

- Ultrasonication: Use brief sonication (10–15 min) to dissolve crystalline material .

How can diastereomer formation be analyzed in peptides containing this compound?

Level: Advanced

Methodological Answer:

- Chiral chromatography: Use Chiralpak columns with hexane/isopropanol gradients to resolve enantiomers.

- Circular dichroism (CD): Detect conformational changes indicative of stereochemical impurities.

- Marfey’s reagent: Derivatize hydrolyzed peptides for HPLC-based enantiomeric ratio determination .

What are the emerging applications of this compound in supramolecular biomaterials?

Level: Advanced

Methodological Answer:

The compound’s amphiphilic nature enables:

- Hydrogel formation: Self-assembly via π-π stacking (Fmoc) and hydrophobic interactions (N-methyl valine).

- Drug delivery systems: Encapsulate hydrophobic therapeutics through tunable nanostructures.

- Bioactive scaffolds: Modulate mechanical properties by varying N-methylation levels, as shown in rheological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.